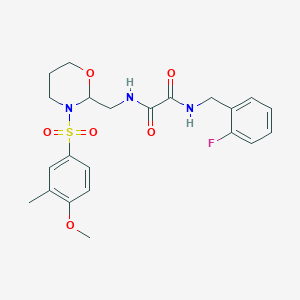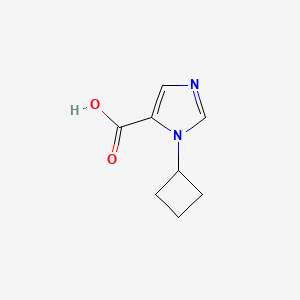
2-Cyclopropyl-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone, also known as CP-945,598, is a pyrrolidine-based compound that has been extensively studied for its potential therapeutic applications. This compound is a potent and selective antagonist of the cannabinoid CB1 receptor, which is a key target in the endocannabinoid system.
Applications De Recherche Scientifique
Anti-Fibrotic Activity
This compound has been studied for its potential anti-fibrotic effects. In medicinal chemistry, the pyrimidine moiety, which is structurally related to this compound, has shown a wide range of pharmacological activities . Specifically, certain derivatives have demonstrated better anti-fibrotic activities than standard drugs like Pirfenidone, suggesting that similar compounds could be developed as novel anti-fibrotic medications .
Heterocyclic Compound Synthesis
The molecule serves as a building block in the synthesis of heterocyclic compounds. These compounds are crucial in drug discovery as they often exhibit a variety of biological activities, including antimicrobial, antiviral, and antitumor properties . The cyclopropyl and pyrrolidinyl groups within this compound can be instrumental in constructing novel heterocyclic structures with potential therapeutic benefits.
Imidazole Derivative Synthesis
In the realm of synthetic chemistry, this compound could be utilized to create imidazole derivatives. Imidazoles are known for their broad range of chemical and biological properties and are a core structure in many natural products and pharmaceuticals . The versatility of this compound could aid in the development of new drugs with imidazole rings, which have various pharmacological activities.
Pyrrolidine Ring Utilization
The pyrrolidine ring present in this compound is a common feature in many biologically active compounds. It’s a versatile scaffold that can lead to the discovery of new drugs with target selectivity . The pyrrolidine ring’s non-planarity and potential for stereochemistry make it a valuable component in medicinal chemistry.
Pharmacokinetic Profile Modification
This compound could be used to modify the pharmacokinetic profile of new drug candidates. By altering the structure of related compounds, researchers can optimize the absorption, distribution, metabolism, and excretion (ADME) properties of potential medications .
Drug Discovery and Development
Lastly, the compound’s structural features make it a candidate for the drug discovery process. Its molecular framework can be modified to create a variety of derivatives with potential as new therapeutic agents. The presence of the cyclopropyl and pyrrolidinyl groups offers a platform for developing compounds with specific biological activities .
Propriétés
IUPAC Name |
2-cyclopropyl-1-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11-3-2-4-14(16-11)19-13-7-8-17(10-13)15(18)9-12-5-6-12/h2-4,12-13H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKSECBDFPBEMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-acetyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2880035.png)
![3-Fluorosulfonyloxy-5-[oxolan-3-yl(propan-2-yl)carbamoyl]pyridine](/img/structure/B2880038.png)

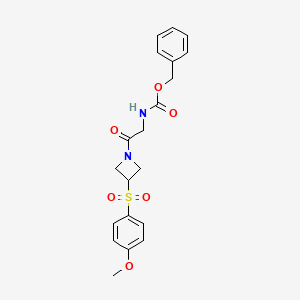
![4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B2880043.png)

![2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 3-chlorobenzenecarboxylate](/img/structure/B2880045.png)
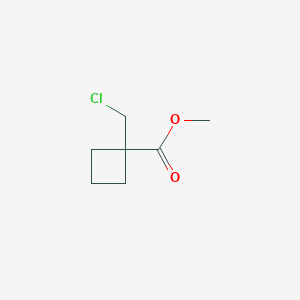
![N-(2,6-dimethylphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2880047.png)
![9-ethoxy-2-(2,3,4-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2880050.png)
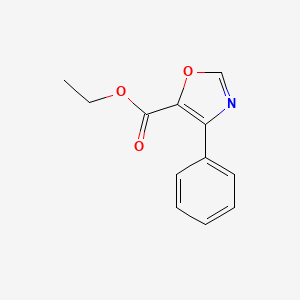
![N-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2880055.png)
